Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
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Overview
Description
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an isobenzofuran and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro-isobenzofuran compounds, including Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate, can be achieved through a one-pot route involving the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro-isobenzofuran compounds in good to high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicine: The compound is being explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine]:
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4’-piperidine]:
Uniqueness
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is unique due to the presence of the ethyl ester group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other spiro-isobenzofuran compounds and may contribute to its specific applications in research and industry.
Biological Activity
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, with the CAS number 42191-83-3, is a compound of interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C15H19NO3, with a molecular weight of 261.32 g/mol. The compound features a spiro structure that contributes to its unique chemical behavior and interaction with biological systems.
Property | Value |
---|---|
CAS Number | 42191-83-3 |
Molecular Formula | C15H19NO3 |
Molecular Weight | 261.32 g/mol |
Boiling Point | Not available |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of key inflammatory mediators. In studies involving cell lines, it demonstrated significant anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
- Neuroprotective Effects : this compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It may help mitigate oxidative stress and neuroinflammation, which are critical factors in conditions such as Alzheimer's disease.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- CYP Enzyme Inhibition : It has been noted to inhibit certain cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Cell Signaling Pathways : The compound may modulate cell signaling pathways involved in inflammation and apoptosis, including NF-kB and caspase pathways.
Study on Anti-inflammatory Activity
In a study published in Molecules, researchers evaluated the anti-inflammatory effects of this compound using RAW264.7 macrophage cells. The results indicated a significant reduction in the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with this compound at concentrations ranging from 10 µM to 50 µM .
Anticancer Activity Assessment
A recent investigation assessed the anticancer properties of the compound against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 20 µM in MDA-MB-231 cells, indicating potent cytotoxicity .
Neuroprotection in Animal Models
In an animal model study for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation compared to control groups .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
ethyl 1-methylspiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-3-19-15(18)17-10-8-16(9-11-17)14-7-5-4-6-13(14)12(2)20-16/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
VKMPUGDDQXYEGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3C(O2)C |
Origin of Product |
United States |
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